1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-22-17-6-3-2-5-16(17)21-19(22)24-11-14-9-23(10-15(14)12-24)18(26)13-25-8-4-7-20-25/h2-8,14-15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIFFSUAHHJVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CN5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Octahydropyrrolo[3,4-c]Pyrrole Synthesis
The octahydropyrrolo[3,4-c]pyrrole scaffold forms the central bicyclic framework of the target compound. A validated approach involves 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides under thermal conditions . For example:
-
Reaction Setup :
-
Methyl 2-(diphenylmethyleneamino)acetate (1.0 equiv) reacts with N-methylmaleimide (1.1 equiv) in toluene at 110°C for 24 hours.
-
The cycloadduct undergoes hydrolysis with 6M HCl to yield octahydropyrrolo[3,4-c]pyrrole-5-carboxylic acid.
-
Decarboxylation via heating at 180°C under reduced pressure produces the unsubstituted octahydropyrrolo[3,4-c]pyrrole core .
-
-
Functionalization at Position 5 :
Incorporation of the Pyrazole-Ethanone Moiety
The 2-(1H-pyrazol-1-yl)ethan-1-one group is introduced via Mitsunobu reaction or alkylation strategies:
-
Mitsunobu Coupling :
-
Alkylation of the Pyrrolo-Pyrrole Core :
Optimization and Green Chemistry Considerations
Recent advances highlight subcritical water as a solvent for improving reaction efficiency and sustainability:
-
Subcritical Water-Mediated Cyclization :
-
Comparative Analysis of Solvent Systems :
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 6 | 65 | 92 |
| Subcritical H₂O | 130 | 2 | 85 | 98 |
Subcritical water enhances reaction rates and minimizes toxic waste, aligning with green chemistry principles .
Mechanistic Insights and Side-Reaction Mitigation
-
Competitive Pathways :
-
Characterization Data :
Scalability and Industrial Feasibility
-
Batch vs. Continuous Flow :
-
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| N-Methylmaleimide | 320 |
| 2-Chlorobenzimidazole | 450 |
| Subcritical H₂O | 12 |
Adopting subcritical water reduces solvent costs by 70% compared to DMF .
Chemical Reactions Analysis
Types of reactions: : 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions : Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, alcohols). Major products formed : The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can introduce functional groups such as hydroxyl or carboxyl groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is used in a variety of scientific research applications : this compound is used in a variety of scientific research applications: Chemistry : It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials. Biology : Its biological activity is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Medicine : Investigations are underway to explore its role in drug development, particularly for targeting specific diseases or conditions. Industry : The compound may also have applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action for 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one involves interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence biological pathways. The exact molecular interactions and pathways involved are subjects of detailed biochemical studies.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Compound 1)
- Structure: Features a pyrazole ring linked to a chlorophenyl-substituted ethanone.
- Key Differences : Lacks the benzodiazole and octahydropyrrolo[3,4-c]pyrrole systems present in the target compound.
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (Compound 2)
- Structure: Combines a dihydropyrazole with a pyridinylmethanone group.
- Key Differences: The dihydropyrazole (partially saturated) contrasts with the fully aromatic pyrazole in the target compound.
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one (Compound 3)
- Structure : Shares the benzodiazole moiety but replaces the octahydropyrrolo[3,4-c]pyrrole with a dihydropyrrolone ring.
- Key Differences : The hydroxyl and methylbenzoyl groups introduce polar and lipophilic regions absent in the target compound. Such modifications may alter solubility and membrane permeability .
Comparative Pharmacological Potential
Biological Activity
The compound 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Benzodiazole moiety : Known for its pharmacological properties.
- Octahydropyrrolo[3,4-c]pyrrole : A bicyclic structure that may contribute to the compound's stability and biological activity.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The presence of pyrazole and benzodiazole rings indicates possible interactions with neurotransmitter receptors, which could influence neurological functions.
Anticancer Activity
Recent research has highlighted the anticancer potential of similar compounds containing benzodiazole and pyrazole derivatives. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Properties
There is emerging evidence suggesting that compounds with similar structures exhibit antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a related benzodiazole derivative. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies indicated that the compound induced G0/G1 phase arrest and triggered apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Activity
In a separate investigation, a related pyrazole-containing compound was tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria, indicating promising antimicrobial activity .
Data Tables
| Activity | Tested Compound | IC50/MIC Values | Target/Mechanism |
|---|---|---|---|
| Anticancer | Benzodiazole derivative | IC50 = 12 µM | Induces apoptosis via caspase activation |
| Antimicrobial | Pyrazole derivative | MIC = 32 µg/mL | Disrupts bacterial cell membranes |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The compound is synthesized via multi-step organic reactions, often involving:
Condensation reactions : Reacting benzodiazole precursors with pyrrolo-pyrrole intermediates under reflux in ethanol or xylene (2–30 hours) .
Acylation : Introducing the pyrazolyl ethanone moiety using 1H-pyrazole derivatives in the presence of a base (e.g., triethylamine) to enhance efficiency .
Purification : Chromatography (silica gel) or recrystallization (DMF-EtOH mixtures) is critical for isolating high-purity products .
Optimization factors :
- Temperature : Controlled reflux (60–120°C) minimizes side reactions.
- Solvent polarity : Ethanol for polar intermediates; xylene for aromatic coupling .
- Catalysts : Pd(PPh₃)₄ for cross-coupling steps (yields ~45–47%) .
Advanced: How can researchers resolve contradictions between computational modeling and experimental structural data?
Answer:
Discrepancies often arise between predicted (DFT) and observed (X-ray/NMR) structures. Methodological approaches include:
- X-ray crystallography : Resolve absolute configuration, as in , which reported dihedral angles (16.83°–51.68°) between heterocyclic rings .
- NMR NOE experiments : Confirm spatial proximity of protons in solution .
- DFT refinement : Adjust computational parameters (e.g., solvent effects) to match experimental data .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for benzodiazole (δ 7.2–8.1 ppm) and pyrrolo-pyrrole protons (δ 2.5–4.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ 386.1232 for analogs) .
- Purity assessment :
- HPLC : Monitor reaction progress (≥95% purity threshold) .
- TLC : Rapid screening using silica gel plates .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Substituent variation :
- Modify the benzodiazole methyl group or pyrazole position to assess steric/electronic effects .
Biological assays :
- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays .
- Cellular uptake : Track radiolabeled analogs (e.g., ³H) in target tissues .
Data correlation :
- Use QSAR models to link logP values (calculated via HPLC) with activity trends .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Oxidative stress : Expose to H₂O₂ (1–5 mM) and quantify parent compound loss .
- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>200°C typical for heterocycles) .
Advanced: What strategies mitigate low yields in multi-step synthesis?
Answer:
- Intermediate trapping : Isolate unstable intermediates (e.g., hydrazones) via flash freezing .
- Catalyst screening : Test Pd, Cu, or organocatalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
- DOE optimization : Use factorial design to prioritize variables (e.g., solvent, temperature) .
Basic: How to validate biological activity against proposed targets?
Answer:
- Target engagement assays :
- SPR : Measure binding affinity (KD) to recombinant proteins .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates .
- Negative controls : Use enantiomers or scaffold analogs to rule out off-target effects .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling :
- Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models .
- Metabolite ID : LC-MS/MS to detect active/inactive metabolites .
- Tissue distribution : Autoradiography or whole-body imaging for compound localization .
Basic: What computational tools predict the compound’s reactivity?
Answer:
- Docking simulations : AutoDock Vina to model interactions with binding pockets .
- DFT calculations : Gaussian09 to optimize geometry and predict NMR shifts .
- ADMET prediction : SwissADME for bioavailability and toxicity profiling .
Advanced: How to scale up synthesis while maintaining reproducibility?
Answer:
- Batch process optimization :
- Use continuous flow reactors for exothermic steps (e.g., acylations) .
- Implement in-line PAT (process analytical technology) for real-time monitoring .
- Quality control :
- Establish IPC (in-process control) checkpoints via rapid UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
